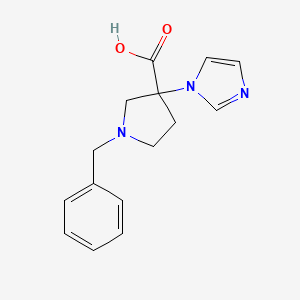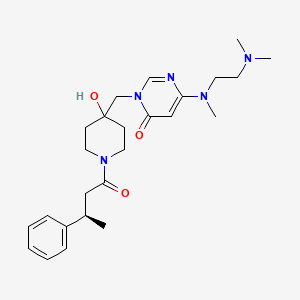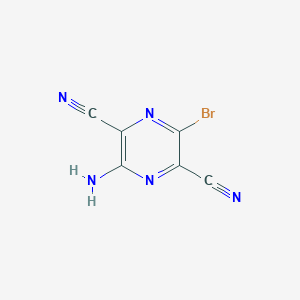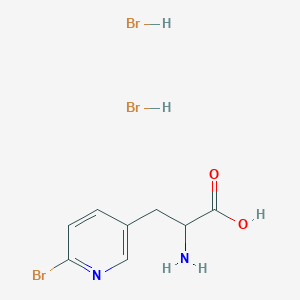![molecular formula C6H4FN3O B15223988 4-Fluoro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B15223988.png)
4-Fluoro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of a fluorine atom at the 4-position of the pyrazolo[4,3-c]pyridine ring system. It has garnered significant interest in the fields of medicinal chemistry and drug discovery due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-fluoropyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired pyrazolopyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
4-Fluoro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydro derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination to form C-C and C-N bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are utilized.
Major Products Formed
Substitution Products: Various substituted pyrazolopyridines depending on the nucleophile used.
Oxidation Products: N-oxides of the pyrazolopyridine ring.
Reduction Products: Dihydro derivatives of the pyrazolopyridine ring.
科学研究应用
4-Fluoro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Chemical Biology: It is employed in the design of chemical probes for target identification and validation.
Industrial Applications: The compound is used in the synthesis of agrochemicals and materials science.
作用机制
The mechanism of action of 4-Fluoro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target protein. This interaction can modulate the activity of the target protein, leading to the desired biological effect .
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Lacks the fluorine atom and has different biological properties.
1H-Pyrazolo[3,4-c]pyridine: Similar structure but without the fluorine substitution.
4-Chloro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one: Chlorine atom instead of fluorine, leading to different reactivity and biological activity.
Uniqueness
4-Fluoro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness enhances its potential as a pharmacophore in drug design and its versatility in synthetic chemistry .
属性
分子式 |
C6H4FN3O |
|---|---|
分子量 |
153.11 g/mol |
IUPAC 名称 |
4-fluoro-1,2-dihydropyrazolo[4,3-c]pyridin-3-one |
InChI |
InChI=1S/C6H4FN3O/c7-5-4-3(1-2-8-5)9-10-6(4)11/h1-2H,(H2,9,10,11) |
InChI 键 |
YCEHAZKQNSIKMZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C2=C1NNC2=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6-diyl bis(4-methylbenzenesulfonate)](/img/structure/B15223909.png)

![7-(2,4-Dibromo-6-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B15223922.png)


![Acetic acid, [(phenylmethyl)imino]-, ethyl ester](/img/structure/B15223944.png)







